(4-Ethoxycarbonyloxyphenyl) ethyl carbonate
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Overview
Description
(4-Ethoxycarbonyloxyphenyl) ethyl carbonate is an organic compound with the molecular formula C12H14O6 It is characterized by the presence of ethoxycarbonyl and carbonate functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-ethoxycarbonyloxyphenyl) ethyl carbonate typically involves the reaction of 4-hydroxybenzoic acid with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with ethyl carbonate to yield the final product. The reaction conditions often include temperatures ranging from 0°C to 25°C and reaction times of several hours .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (4-Ethoxycarbonyloxyphenyl) ethyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(4-Ethoxycarbonyloxyphenyl) ethyl carbonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a prodrug, where it can be metabolized to release active pharmaceutical ingredients.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of polymers and coatings due to its reactivity and stability
Mechanism of Action
The mechanism of action of (4-ethoxycarbonyloxyphenyl) ethyl carbonate involves its hydrolysis to release ethyl carbonate and 4-hydroxybenzoic acid. The hydrolysis process is catalyzed by enzymes such as esterases, which cleave the ester bond. The released 4-hydroxybenzoic acid can then participate in various biochemical pathways, exerting its effects through interactions with specific molecular targets .
Comparison with Similar Compounds
(4-Hydroxyphenyl) ethyl carbonate: Similar structure but lacks the ethoxycarbonyl group.
(4-Methoxycarbonyloxyphenyl) ethyl carbonate: Contains a methoxycarbonyl group instead of an ethoxycarbonyl group.
(4-Acetoxyphenyl) ethyl carbonate: Features an acetoxy group in place of the ethoxycarbonyl group
Uniqueness: (4-Ethoxycarbonyloxyphenyl) ethyl carbonate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it particularly useful in applications requiring controlled hydrolysis and release of active compounds .
Properties
CAS No. |
74805-99-5 |
---|---|
Molecular Formula |
C12H14O6 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
(4-ethoxycarbonyloxyphenyl) ethyl carbonate |
InChI |
InChI=1S/C12H14O6/c1-3-15-11(13)17-9-5-7-10(8-6-9)18-12(14)16-4-2/h5-8H,3-4H2,1-2H3 |
InChI Key |
NYXGFDORDQYEII-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC1=CC=C(C=C1)OC(=O)OCC |
Origin of Product |
United States |
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